4-bromo-3-fluoro-N,N-dimethylaniline
Overview
Description
4-Bromo-3-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C₈H₉BrFN and a molecular weight of 218.07 g/mol . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively . This compound is primarily used in research and development within the fields of organic chemistry and material science .
Preparation Methods
The synthesis of 4-bromo-3-fluoro-N,N-dimethylaniline typically involves a multi-step process starting from aniline. One common method includes the following steps :
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to form an amine.
Bromination and Fluorination: The amine is subsequently brominated and fluorinated under specific conditions to yield the desired product.
Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-Bromo-3-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-fluoro-N,N-dimethylaniline is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-N,N-dimethylaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds . The molecular targets and pathways involved are determined by the specific reaction conditions and the nature of the other reactants.
Comparison with Similar Compounds
4-Bromo-3-fluoro-N,N-dimethylaniline can be compared with other similar compounds, such as:
3-Bromo-N,N-dimethylaniline: This compound lacks the fluorine substituent, which can significantly alter its reactivity and applications.
4-Bromo-2,6-dimethylaniline: The presence of additional methyl groups can affect the compound’s steric and electronic properties.
4-Bromo-3-fluorobenzaldehyde: This compound has an aldehyde group instead of the dimethylamino group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
4-bromo-3-fluoro-N,N-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMQJBUNUWPJGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260795 | |
Record name | Benzenamine, 4-bromo-3-fluoro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352218-99-5 | |
Record name | Benzenamine, 4-bromo-3-fluoro-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352218-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-bromo-3-fluoro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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